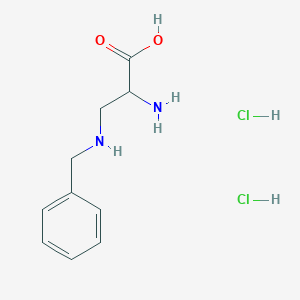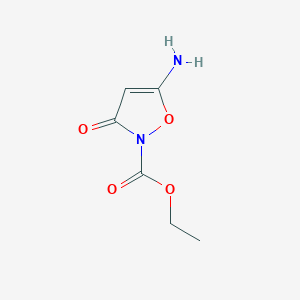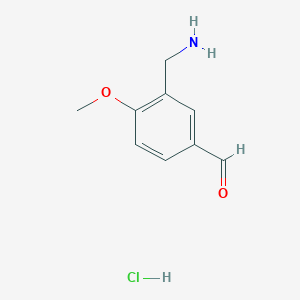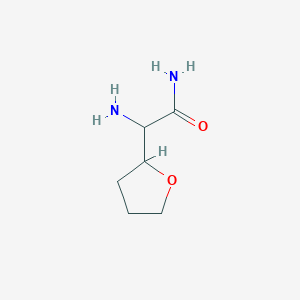
3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine
Übersicht
Beschreibung
3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine (also known as 4-Bromo-2-fluoro-N,N-diethylbenzylamine) is an organic compound that is widely used in scientific research. It has been used in a variety of synthetic and analytical processes, and is known for its high reactivity and selectivity. This compound has been used in a range of applications, including drug synthesis, analytical chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine is a compound that can be involved in various synthetic and chemical reactions, contributing to the development of novel organic compounds and materials. For example, the study of regioselective ring-opening reactions of aziridinium salts by bromide and fluoride shows the potential for synthesizing functionalized β-fluoro amines, which could be useful in pharmaceuticals and agrochemicals (D’hooghe & Kimpe, 2006). Similarly, research on bromo-derivatives of pyridine and their reactions with nucleophilic agents highlights the utility of bromo-functionalized compounds in creating complex molecular structures, potentially applicable in material science and drug discovery (Pevzner, 2003).
Advanced Materials and Catalysis
The compound may also find applications in the development of advanced materials and catalysis. For instance, the synthesis of polyfluoroalkyl derivatives of nitrogen and their reactions under various conditions could lead to materials with unique properties for industrial applications, such as in coatings, fluoropolymers, and electronics (Haszeldine, Mir, & Tipping, 1976).
Pharmacological Research
While ensuring the exclusion of direct drug use and dosage information, it's worth noting that the structural features of this compound might be relevant in pharmacological research. The exploration of chemoselective amination processes, for example, could inform the synthesis of targeted molecular frameworks for drug development, providing insights into potential therapeutic applications (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Analytical and Diagnostic Applications
Compounds with specific halogen substitutions can be useful in analytical and diagnostic applications, such as in the development of radiolabeled compounds for imaging and diagnostic purposes. The synthesis of N-(3-[18F]fluoropropyl) derivatives, for example, demonstrates the potential of halogenated amines in creating radiotracers for positron emission tomography (PET) scans, which are critical in medical diagnostics and research (Klok, Klein, Herscheid, & Windhorst, 2006).
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine” are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Eigenschaften
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrFNO/c1-3-16(4-2)8-5-9-17-13-7-6-11(14)10-12(13)15/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEMQQZCDAEPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301206919 | |
| Record name | 1-Propanamine, 3-(4-bromo-2-fluorophenoxy)-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704065-27-9 | |
| Record name | 1-Propanamine, 3-(4-bromo-2-fluorophenoxy)-N,N-diethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, 3-(4-bromo-2-fluorophenoxy)-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



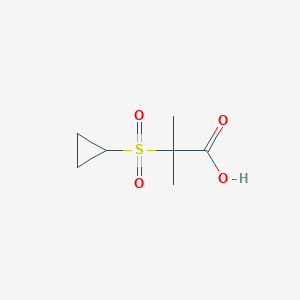

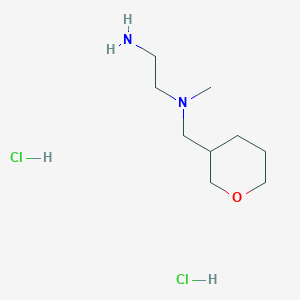

![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)
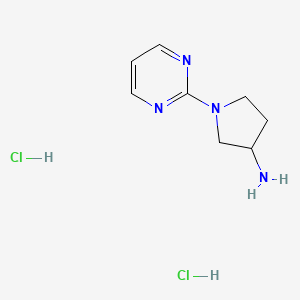
![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)

